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molecular formula C9H6FNO2 B8652395 2-(4-Fluorophenyl)acetyl isocyanate

2-(4-Fluorophenyl)acetyl isocyanate

Cat. No. B8652395
M. Wt: 179.15 g/mol
InChI Key: UDZXXLPKRIAPKR-UHFFFAOYSA-N
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Patent
US07989477B2

Procedure details

The title compound was prepared from tert-butyl (1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate (25 mg, 0.059 mmol) and a 0.3 M solution of 2-(4-fluorophenyl)acetyl isocyanate in toluene (Compound D of Example 11, 0.37 mL, 0.11 mmol) in the same manner as Step D of Example 33 to give the title compound as a white solid (20 mg, 57%). 1H NMR (DMSO-d6) δ 11.04 (s, 1H), 10.58 (s, 1H), 8.63 (s, 1H), 8.37 (d, 1H, J=5.5 Hz), 7.78 (d, 1H, J=12.6 Hz), 7.40-7.33 (m, 4H), 7.16 (dd, 2H, J=8.8, 8.9 Hz), 6.89-6.87 (m, 1H), 6.68 (d, 1H, J=5.5 Hz), 3.73 (s, 2H), 3.45 (s, 2H), 3.26-3.24 (m, 2H), 3.07-3.04 (m, 2H), 2.98-2.96 (m, 2H), 2.38-2.35 (m, 2H), 1.32 (s, 9H); MS (ESI+): m/z 606.26 (M+H)+.
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl (1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate
Quantity
25 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:30]=[CH:29][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[C:13]#[C:14][CH2:15][N:16]2[CH2:19][CH:18]([CH2:20][NH:21][C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH2:17]2)=[C:4]([F:31])[CH:3]=1.[CH3:32][O:33][C:34]1[CH:69]=[CH:68][C:37]([CH2:38][NH:39][C:40]2[N:45]=[CH:44][N:43]=[C:42]([O:46][C:47]3[CH:52]=[CH:51][C:50]([NH:53][C:54]([NH:56][C:57](=[O:66])[CH2:58][C:59]4[CH:64]=[CH:63][C:62]([F:65])=[CH:61][CH:60]=4)=[O:55])=[CH:49][C:48]=3[F:67])[CH:41]=2)=[CH:36][CH:35]=1>>[F:65][C:62]1[CH:61]=[CH:60][C:59]([CH2:58][C:57]([N:56]=[C:54]=[O:55])=[O:66])=[CH:64][CH:63]=1.[CH3:32][O:33][C:34]1[CH:35]=[CH:36][C:37]([CH2:38][NH:39][C:40]2[N:45]=[CH:44][N:43]=[C:42]([O:46][C:47]3[CH:52]=[CH:51][C:50]([NH:53][C:54]([NH:56][C:57](=[O:66])[CH2:58][C:59]4[CH:64]=[CH:63][C:62]([F:65])=[CH:61][CH:60]=4)=[O:55])=[CH:49][C:48]=3[F:67])[CH:41]=2)=[CH:68][CH:69]=1.[F:31][C:4]1[CH:3]=[C:2]([NH:1][C:54]([NH:56][C:57](=[O:66])[CH2:58][C:59]2[CH:64]=[CH:63][C:62]([F:65])=[CH:61][CH:60]=2)=[O:55])[CH:30]=[CH:29][C:5]=1[O:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[C:13]#[C:14][CH2:15][N:16]1[CH2:17][CH:18]([CH2:20][NH:21][C:22](=[O:28])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH2:19]1

Inputs

Step One
Name
Compound D
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNC2=CC(=NC=N2)OC2=C(C=C(C=C2)NC(=O)NC(CC2=CC=C(C=C2)F)=O)F)C=C1
Step Two
Name
tert-butyl (1-(3-(4-(4-amino-2-fluorophenoxy)pyridin-3-yl)prop-2-ynyl)azetidin-3-yl)methylcarbamate
Quantity
25 mg
Type
reactant
Smiles
NC1=CC(=C(OC2=C(C=NC=C2)C#CCN2CC(C2)CNC(OC(C)(C)C)=O)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)N=C=O
Name
Type
product
Smiles
COC1=CC=C(CNC2=CC(=NC=N2)OC2=C(C=C(C=C2)NC(=O)NC(CC2=CC=C(C=C2)F)=O)F)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mmol
AMOUNT: VOLUME 0.37 mL
Name
Type
product
Smiles
FC1=C(OC2=C(C=NC=C2)C#CCN2CC(C2)CNC(OC(C)(C)C)=O)C=CC(=C1)NC(=O)NC(CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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